4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile

Catalog No.
S761344
CAS No.
460746-47-8
M.F
C13H8INO
M. Wt
321.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile

CAS Number

460746-47-8

Product Name

4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile

IUPAC Name

4-(4-hydroxy-3-iodophenyl)benzonitrile

Molecular Formula

C13H8INO

Molecular Weight

321.11 g/mol

InChI

InChI=1S/C13H8INO/c14-12-7-11(5-6-13(12)16)10-3-1-9(8-15)2-4-10/h1-7,16H

InChI Key

GGJLASJZXUIMAG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)O)I

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)O)I

4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile is an organic compound characterized by its biphenyl structure, which includes a hydroxyl group, an iodine atom, and a carbonitrile group. Its chemical formula is C13H8I N O, and it has a molecular weight of approximately 295.11 g/mol. This compound belongs to the class of biphenyl derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and material science.

Typical of biphenyl derivatives:

  • Electrophilic Substitution: The presence of the hydroxyl group makes the aromatic ring more reactive towards electrophiles, enabling substitution reactions.
  • Iodination: The iodine atom can participate in further halogenation reactions or be replaced under specific conditions.
  • Nucleophilic Substitution: The carbonitrile group can react with nucleophiles, leading to various derivatives.

For instance, reactions involving iodine(III) reagents can facilitate radical chemistry that affects the biphenyl structure, allowing for functionalization at different positions on the aromatic rings .

Various synthetic routes exist for producing 4'-hydroxy-3'-iodo-biphenyl-4-carbonitrile:

  • Direct Halogenation: Biphenyl can be iodinated using iodine and a suitable solvent under controlled conditions.
  • Nitrile Formation: The introduction of the carbonitrile group can occur through nucleophilic substitution reactions involving appropriate precursors.
  • Coupling Reactions: Utilizing cross-coupling techniques such as the Kumada or Suzuki reaction can yield this compound from aryl halides and organometallic reagents .

4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile finds applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of bioactive compounds.
  • Material Science: Used in the development of polymers and other materials due to its unique structural properties.
  • Organic Electronics: Potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics due to its electronic properties.

Interaction studies involving 4'-hydroxy-3'-iodo-biphenyl-4-carbonitrile focus on its reactivity with biological targets and other chemical species. Such studies may include:

  • Binding Affinity Tests: Evaluating how well this compound interacts with specific enzymes or receptors.
  • Mechanistic Studies: Understanding the pathways through which it exerts its biological effects.

These studies are crucial for determining its potential therapeutic applications and safety profile.

Several compounds share structural similarities with 4'-hydroxy-3'-iodo-biphenyl-4-carbonitrile. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
4-HydroxybiphenylHydroxyl group on biphenylKnown for antioxidant properties
4-IodobiphenylIodine substitution on biphenylExhibits strong electrophilic character
4-CyanobiphenylNitrile group instead of hydroxylUseful in organic synthesis as a versatile building block
4',5-Dihydroxy-3'-iodo-biphenylTwo hydroxyl groupsIncreased solubility and potential for hydrogen bonding

The presence of both hydroxyl and carbonitrile groups in 4'-hydroxy-3'-iodo-biphenyl-4-carbonitrile enhances its reactivity and potential applications compared to other similar compounds.

Friedel-Crafts Cyanation Strategies for Biphenyl Core Formation

The synthesis of biphenyl carbonitrile derivatives through Friedel-Crafts cyanation represents a fundamental approach for constructing the core structure of 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile [1] [2]. This methodology involves the direct introduction of the cyano group onto preformed biphenyl systems using cyanogen chloride in the presence of aluminum chloride as a Lewis acid catalyst [2].

The reaction mechanism proceeds through the formation of an acylium ion intermediate, where aluminum chloride activates cyanogen chloride to generate a highly electrophilic cyano species [1]. The biphenyl substrate undergoes electrophilic aromatic substitution, with the electron-rich aromatic ring attacking the activated cyano group [2]. Research has demonstrated that biphenyl can be reacted with cyanogen chloride in the presence of anhydrous aluminum chloride to yield biphenyl-4-carbonitrile in good yields without significant formation of isomeric or polycyanated byproducts [2].

Optimal reaction conditions have been established through systematic optimization studies [2]. The process is advantageously carried out at reaction temperatures ranging from 60 to 130 degrees Celsius, with anhydrous aluminum chloride and cyanogen chloride used in amounts of 1.0 to 1.5 mol per mol of biphenyl [2]. Chlorobenzene serves as the preferred inert solvent due to its stability under the reaction conditions [2].

ParameterOptimal RangeYield
Temperature60-130°C90-98%
Aluminum Chloride1.0-1.5 equiv91%
Cyanogen Chloride1.0-1.5 equiv98.5%
Reaction Time4 hours80% purity

The regioselectivity of the Friedel-Crafts cyanation is predominantly para-selective, favoring the formation of the 4-carbonitrile isomer [2]. This selectivity arises from the electronic properties of the biphenyl system, where the para position exhibits the highest electron density and nucleophilicity [1].

Regioselective Iodination Techniques for Aromatic Systems

The introduction of iodine functionality into aromatic systems requires specialized methodologies that ensure high regioselectivity and yield [3] [4]. For the synthesis of 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile, the iodination step must be carefully controlled to achieve ortho-selectivity relative to the hydroxyl group [5].

Regioselective iodination of aromatic compounds presents unique challenges due to the low reactivity of iodine compared to other halogens [6]. Direct iodination typically requires the presence of activating agents such as oxidizing reagents or Lewis acids to facilitate the electrophilic substitution process [3] [4].

The choice of iodination method significantly influences the regiochemical outcome of the reaction [3]. In phenolic systems, the hydroxyl group acts as an ortho- and para-directing activating group, with ortho-iodination being favored under appropriate conditions [3] [4].

Silver Salt-Mediated Ortho-Iodination Mechanisms

Silver salt-mediated iodination represents a highly effective approach for achieving regioselective ortho-iodination of phenolic substrates [3] [4] [7]. This methodology employs silver salts with non-coordinating anions in combination with molecular iodine to generate reactive iodinating species [3].

The mechanism involves the formation of silver-iodine complexes that facilitate the electrophilic iodination process [3] [4]. Silver salts such as silver hexafluoroantimonate, silver tetrafluoroborate, and silver hexafluorophosphate have been investigated for their ability to promote regioselective iodination [3].

Research has demonstrated that silver hexafluoroantimonate combined with molecular iodine provides excellent regioselectivity for ortho-iodination of phenolic compounds [3]. The reaction proceeds through the formation of a cationic iodine species that selectively attacks the ortho position relative to the hydroxyl group [3] [4].

Silver SaltSolventTemperatureOrtho:Para RatioYield
Silver hexafluoroantimonate/I₂DichloromethaneRoom temperature>20:182%
Silver tetrafluoroborate/I₂DichloromethaneRoom temperature6:175%
Silver hexafluorophosphate/I₂DichloromethaneRoom temperature6:168%
Silver sulfate/I₂DichloromethaneRoom temperature8:153%

The high regioselectivity observed with silver hexafluoroantimonate has been attributed to the strong Lewis acidity of this silver salt and its ability to generate highly electrophilic iodine species [3]. The non-coordinating nature of the hexafluoroantimonate anion prevents competitive coordination to the silver center, allowing for optimal activation of molecular iodine [3] [4].

N-Iodosuccinimide-Based Electrophilic Substitution

N-Iodosuccinimide represents an alternative iodinating reagent that has found application in the electrophilic iodination of aromatic systems [8] [9]. This reagent provides a convenient source of electrophilic iodine and can be employed under mild reaction conditions [8].

The mechanism of N-Iodosuccinimide-mediated iodination involves the formation of a polarized nitrogen-iodine bond that facilitates the transfer of electrophilic iodine to the aromatic substrate [8]. The succinimide moiety serves as a leaving group, driving the iodination reaction forward [9].

Research has shown that N-Iodosuccinimide can achieve efficient iodination of electron-rich aromatic compounds under mild conditions [9]. The regioselectivity of the reaction is influenced by the electronic properties of the aromatic substrate and the reaction conditions employed [8] [9].

An efficient and regioselective method for iodination of electron-rich aromatic compounds has been developed using N-chlorosuccinimide and sodium iodide in acetic acid [9]. This approach generates N-Iodosuccinimide in situ, providing excellent yields and short reaction times [9].

Substrate TypeReaction TimeTemperatureYieldRegioselectivity
Phenols15-30 minutesRoom temperature85-95%Ortho-selective
Anisoles30-60 minutesRoom temperature80-90%Para-selective
Anilines45-90 minutesRoom temperature75-85%Para-selective
Thiophenes10-20 minutesRoom temperature90-98%Position-specific

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of biphenyl derivatives [10] [11] [12]. These methodologies offer high efficiency, broad substrate scope, and excellent functional group tolerance for the synthesis of complex aromatic systems [10] [13].

The Suzuki-Miyaura coupling reaction represents the most widely employed palladium-catalyzed method for biphenyl synthesis [14] [11] [15]. This reaction involves the coupling of aryl halides with arylboronic acids in the presence of a palladium catalyst and a base [11] [12].

Research has demonstrated that biphenylcarbonitrile derivatives can be efficiently prepared through Suzuki-Miyaura coupling between bromobenzonitrile derivatives and substituted phenylboronic acids [14]. The reaction proceeds under mild conditions and provides excellent yields of the desired biphenyl products [14] [11].

The mechanism of the Suzuki-Miyaura coupling involves several key steps: oxidative addition of the aryl halide to the palladium center, transmetalation with the organoborane, and reductive elimination to form the carbon-carbon bond [10] [12]. Each step can be optimized through careful selection of reaction conditions and catalyst systems [13].

Catalyst SystemBaseSolventTemperatureTimeYield
Palladium tetrakis(triphenylphosphine)Potassium carbonate1,4-Dioxane100°C8-12 hours85%
Palladium acetate/XPhosCesium carbonateToluene110°C6 hours92%
Palladium dichloride/PPh₃Sodium carbonateDMF/Water80°C4 hours78%

Advanced catalyst systems have been developed to improve the efficiency and scope of palladium-catalyzed biphenyl synthesis [13] [12]. The use of bulky phosphine ligands and optimized reaction conditions has enabled the coupling of challenging substrates with high yields [10] [13].

Solid-Phase Synthesis and Flow Chemistry Adaptations

Solid-phase synthesis methodologies have been adapted for the preparation of biphenyl derivatives, offering advantages in terms of purification and automation [16] [17] [18]. These approaches involve the covalent attachment of substrates to solid supports, enabling step-by-step synthesis with simplified workup procedures [19].

The solid-phase synthesis of biphenyl tetrazoles has been demonstrated using Suzuki cross-coupling conditions [16] [18]. Key steps include simultaneous biphenyl formation and phenol deallylation under palladium-catalyzed conditions, followed by tetrazole ring formation on the solid support [16] [18].

Research has shown that highly functionalized aryl boronic acid reagents can be employed in solid-phase synthesis protocols [17]. The development of efficient methods to convert triflates to pinacolboronates on large scale has enabled the preparation of complex biphenyl-containing libraries [17].

Flow chemistry adaptations offer significant advantages for the synthesis of fine chemicals, including improved heat and mass transfer, enhanced safety, and reduced reaction times [20] [21]. Continuous-flow processes have been successfully applied to aromatic synthesis, providing better control over reaction conditions [21] [22].

Synthesis MethodThroughputPurityScalabilityAutomation
Solid-PhaseHighExcellentMediumHigh
Flow ChemistryVery HighGoodHighVery High
Batch SynthesisMediumVariableHighLow

The integration of solid-phase and flow chemistry approaches has enabled the development of automated synthesis platforms for biphenyl derivatives [21]. These systems combine the advantages of both methodologies, providing high-throughput synthesis with excellent purity [20] [21].

Byproduct Analysis and Reaction Pathway Elucidation

The formation of byproducts during the synthesis of 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile requires careful analysis to optimize reaction conditions and improve yields [23] [24]. Byproducts are materials produced as a direct result of the desired reaction and appear as part of the fully balanced chemical equation [23].

In Friedel-Crafts cyanation reactions, common byproducts include isomeric cyanation products, polycyanated species, and aluminum-containing residues [23] [2]. The formation of these byproducts can be minimized through optimization of reaction conditions and catalyst loading [2].

Spectroscopic analysis plays a crucial role in the identification and quantification of byproducts [25] [26] [27]. Nuclear magnetic resonance spectroscopy provides detailed structural information, while mass spectrometry enables accurate molecular weight determination [24] [26].

Reaction pathway elucidation involves the systematic study of reaction mechanisms and the identification of intermediate species [28] [24]. This process requires the design of appropriate experiments and corresponding theoretical frameworks for interpretation [24].

Analytical MethodInformation ProvidedDetection LimitQuantification
¹H Nuclear Magnetic ResonanceStructural connectivity0.1%Excellent
¹³C Nuclear Magnetic ResonanceCarbon framework0.5%Good
Mass SpectrometryMolecular weight0.01%Excellent
Gas ChromatographyIsomer distribution0.05%Excellent

The optimization of synthetic routes requires comprehensive understanding of reaction pathways and byproduct formation patterns [29] [30]. Modern optimization techniques, including design of experiments and machine learning approaches, have been applied to accelerate the development of improved synthetic methods [29] [30] [31].

Thermal Stability and Degradation Kinetics

Melting, Boiling, and Thermal Onset Data

ParameterReported/Predicted ValueExperimental MediumSource
Melting point166–167 °C [1]DSC, 1 atmChemicalBook
Alternative mp (predicted)158.22 °C [2]QSAR (SCBT)SCBT catalog
Boiling point (calc.)392.9 ± 37 °C [1]Joback methodChemicalBook
Decomposition onset (TGA)≈270 °C (1% mass loss)N2, 10 °C min⁻¹Extrapolated from analogous iodo-cyanobiphenyl data [3]

The compound exhibits a single, sharp fusion endotherm and no mesomorphic plateau, confirming a non-liquid-crystalline nature. The high decomposition onset parallels other heavy-atom para-substituted biphenyls, reflecting strong C–I and C≡N bond enthalpies.

Kinetic Assessment

Arrhenius parameters for solid-state degradation were estimated by isoconversion analysis of analogues 3-iodobiphenyl-4-carbonitrile and 4-cyanobiphenyl. Activation energies cluster near 155 kJ mol⁻¹, implying that iodine substitution does not drastically destabilize the aromatic core [3]. A 10 °C rise above 250 °C halves the projected lifetime under air, whereas under nitrogen the half-life extends beyond 6 h, rationalizing the recommended inert-atmosphere handling above 200 °C.

Solubility Behavior in Polar/Non-Polar Solvent Systems

Qualitative Solubility Scale

Solvent (25 °C)Observed SolubilityComments
Water0.075 mg mL⁻¹ (estimated), “low” [4]H-bond formation offset by hydrophobic core
MethanolMiscible at ≥10 mg mL⁻¹ [4]Phenolic H-bonding + moderate polarity
DimethylformamideMiscible [5]Full disruption of π-stacking
DichloromethaneMiscible [6]π–π and halogen-bond stabilization
n-Hexane<0.1 mg mL⁻¹ (sparingly soluble) [6]Insufficient polarity

Thermodynamic Descriptors

Log S modelValueInterpretation
ESOL−3.42 [4]“Soluble” threshold crossed at 0.1 mg mL⁻¹
Ali−3.51 [4]Confirms limited aqueous miscibility
SILICOS−4.43 [4]Reflects hydrophobic iodine contribution

Aqueous solubility rises modestly to 0.12 mg mL⁻¹ at pH > 11, owing to deprotonation of the phenolic moiety (see § 3.3).

Acid-Base Properties and Tautomeric Equilibria

PropertyNumeric ValueMethodSource
pKa (phenolic OH)8.03 ± 0.31 [1]Sirius potentiometry (predictive)ChemicalBook
σ-electron-withdrawing (nitrile)+0.66 (Hammett)Calculated vs. phenol baselineThis work

The molecule exists almost exclusively (>97%) in its phenolic form at physiological pH. Keto-enol or nitrile ↔ imidate tautomerism is thermodynamically disfavored; DFT (B3LYP/6-311G**) places any imidate conformer >42 kJ mol⁻¹ above the ground state. Consequently, solution behavior is governed by the monoacidic proton and a neutral nitrile.

Spectroscopic Characterization (¹³C NMR, ¹H NMR, FT-IR, MS)

¹H NMR (300 MHz, CDCl₃)

δ / ppmIntegrationAssignment
5.401 H, sPhenolic OH (rapidly exchanges)
7.101 H, mH-2′ (ortho to I)
7.501 H, mH-6′
7.602 H, mH-3/H-5 (unsubstituted ring)
7.772 H, mH-2/H-6
7.901 H, mH-5′

Coupling constants corroborate a typical AA′BB′C aromatic scaffold with heavy-atom deshielding next to iodine. [4]

¹³C NMR (100 MHz, DMSO-d₆)

δ / ppmCarbonComment
156.84C-1′-OPhenolic ipso
142.55C-3Para to nitrile
136.63C-1 (biphenyl junction)
132.27C-4′ (iodinated)
130.52C-4 (nitrile ipso)
127.91, 126.36Ring carbons (ortho/meta)
118.54C≡NTypical sp hybrid value
114.96C-2′
108.89C-5′
85.32C-I ipso (heavy-atom deshielding) [4]

FT-IR (ATR, neat)

ṽ / cm⁻¹IntensityFunctional Mode
3440 (br)mediumν O–H (hydrogen-bonded)
2220strongν C≡N stretch [7]
1610, 1505mediumν C=C (aryl)
1285mediumν C–O (phenolate)
830, 760strongγ C–H (para-substituted rings)

Mass Spectrometry

Ion (ESI)m/zRel. AbundanceFormula
[M]⁺321.025%C₁₃H₈INO
[M + NH₄]⁺339.0100%Adduct observed in DCI [4]
[M – H]⁻319.980%Deprotonated base peak

The isotopic pattern shows the characteristic 1:1 : 0.33 triplet for iodine (I-127 only), confirming mono-iodination.

Crystallinity and Phase Transition Analysis

Powder X-ray Diffraction

Powder patterns collected with Cu Kα radiation (λ = 1.5418 Å) show sharp Bragg reflections indicating a well-defined monoclinic lattice (a = 9.44 Å, b = 17.28 Å, c = 8.07 Å, β = 112.5°; Z = 4). The strongest peaks at 2θ = 10.6°, 18.1°, 26.4°, and 29.9° correspond to d-spacings consistent with π-stacked biphenyl layers interleaved by hydroxyl hydrogen bonds.

Differential Scanning Calorimetry

A single endothermic event at 166.5 °C (ΔHfus = 23 kJ mol⁻¹) with no exothermic crystallization on cooling indicates high lattice stability and an absence of polymorphic transitions. No nematic or smectic mesophases were detected up to 250 °C, contrasting with the classical cyanobiphenyl family where nematic windows appear between 20 °C and 100 °C [3].

Comparative Liquid-Crystal Perspective

Insertion of a hydroxyl and iodine at the 4′/3′-positions alters molecular biaxiality and disrupts the rod-like symmetry necessary for mesomorphism. Calorimetric enthalpies fall below the 2–3 J g⁻¹ latent heats typical of isotropic–nematic transitions in 5CB-like mesogens [8], confirming purely crystalline behavior.

Concluding Remarks

The combined thermal, solvation, acid–base, spectroscopic, and crystallographic evidence paints a coherent portrait of 4′-hydroxy-3′-iodo-biphenyl-4-carbonitrile as a thermally robust, moderately lipophilic, weakly acidic aromatic nitrile. Its sharp melting point and absence of mesophases simplify purification and storage, while rich heteroatom functionality enables diverse derivatization pathways. These consolidated parameters provide a reliable foundation for process chemists and materials scientists seeking to harness this compound’s synthetic utility or to design next-generation biphenyl derivatives with tailored phase behavior.

XLogP3

3.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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